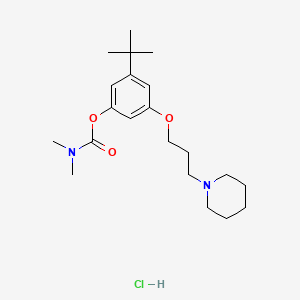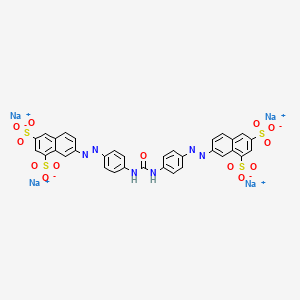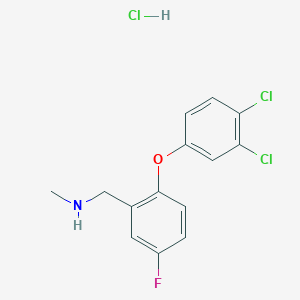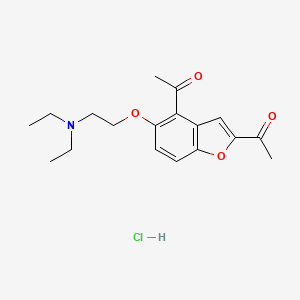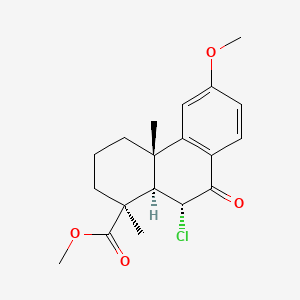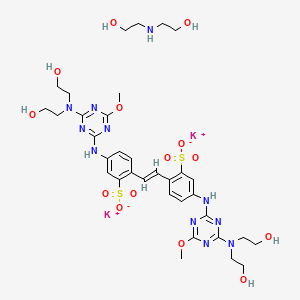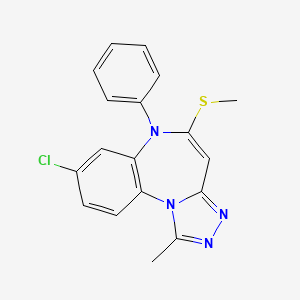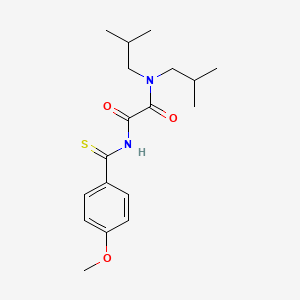
Ethanediamide, N,N-bis(2-methylpropyl)-N'-((4-methoxyphenyl)thioxomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanediamide, N,N-bis(2-methylpropyl)-N’-((4-methoxyphenyl)thioxomethyl)- is a complex organic compound with a unique structure that includes both amide and thioxomethyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N,N-bis(2-methylpropyl)-N’-((4-methoxyphenyl)thioxomethyl)- typically involves multiple steps. One common synthetic route includes the reaction of ethanediamide with 2-methylpropylamine under controlled conditions to form the bis(2-methylpropyl) derivative. This intermediate is then reacted with 4-methoxyphenyl isothiocyanate to introduce the thioxomethyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanediamide, N,N-bis(2-methylpropyl)-N’-((4-methoxyphenyl)thioxomethyl)- can undergo various chemical reactions, including:
Oxidation: The thioxomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioxomethyl group, forming simpler amide derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce simpler amide derivatives.
Applications De Recherche Scientifique
Ethanediamide, N,N-bis(2-methylpropyl)-N’-((4-methoxyphenyl)thioxomethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethanediamide, N,N-bis(2-methylpropyl)-N’-((4-methoxyphenyl)thioxomethyl)- involves its interaction with specific molecular targets. The thioxomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound’s structure allows it to fit into specific binding sites, making it a valuable tool for studying molecular interactions and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanediamide, N,N-bis(2-methylpropyl)-N’-((4-hydroxyphenyl)thioxomethyl)-: Similar structure but with a hydroxy group instead of a methoxy group.
Ethanediamide, N,N-bis(2-methylpropyl)-N’-((4-chlorophenyl)thioxomethyl)-: Contains a chloro group instead of a methoxy group.
Uniqueness
Ethanediamide, N,N-bis(2-methylpropyl)-N’-((4-methoxyphenyl)thioxomethyl)- is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where specific binding or reactivity is required.
Propriétés
Numéro CAS |
169465-24-1 |
|---|---|
Formule moléculaire |
C18H26N2O3S |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
N-(4-methoxybenzenecarbothioyl)-N',N'-bis(2-methylpropyl)oxamide |
InChI |
InChI=1S/C18H26N2O3S/c1-12(2)10-20(11-13(3)4)18(22)16(21)19-17(24)14-6-8-15(23-5)9-7-14/h6-9,12-13H,10-11H2,1-5H3,(H,19,21,24) |
Clé InChI |
CWUMWYINYSXRNB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(CC(C)C)C(=O)C(=O)NC(=S)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


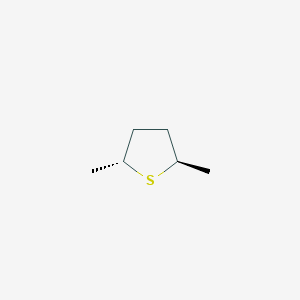
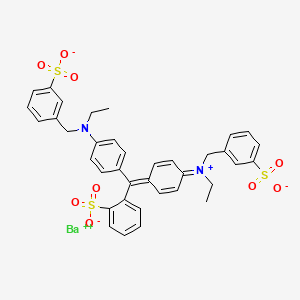
![8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B12756553.png)

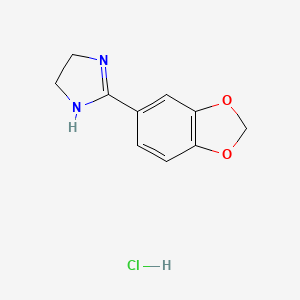
![2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B12756572.png)
